1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-9(18)16-4-6-17(7-5-16)13-15-11-3-2-10(14)8-12(11)19-13/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOAUYITWSGNTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Piperazine-Benzothiazole Coupling
The foundational step involves reacting 2,6-dichlorobenzothiazole with piperazine under basic conditions to form 6-chloro-2-piperazin-1-yl-benzothiazole. Key parameters include:
- Solvent : Dimethylformamide (DMF) or 2-propanol
- Base : Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃)
- Molar Ratio : 1:1.1 (2,6-dichlorobenzothiazole:piperazine)
- Reaction Time : 4–6 hours at room temperature.
Example Protocol :
2,6-Dichlorobenzothiazole (5.24 mmol) and piperazine (5.8 mmol) in DMF with K₂CO₃ (15.7 mmol) yield 6-chloro-2-piperazin-1-yl-benzothiazole at 100% conversion.
Step 2: Piperazine Acylation
The intermediate undergoes acylation using chloroacetyl chloride or bromoacetyl bromide:
- Reagents : Chloroacetyl chloride (1.1 equiv) or bromoacetyl bromide
- Solvent : Dichloromethane (CH₂Cl₂)
- Base : Triethylamine (TEA) or K₂CO₃
- Conditions : 0°C to room temperature, 6 hours.
Example Protocol :
6-Chloro-2-piperazin-1-yl-benzothiazole (10 mmol) reacts with bromoacetyl bromide (10 mmol) in CH₂Cl₂/TEA to yield 1-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone at 89% yield.
One-Pot Industrial Synthesis
Microwave-Assisted Optimization
Industrial-scale production employs microwave irradiation to accelerate reaction kinetics:
- Temperature : 120–150°C
- Time : 15–30 minutes
- Solvent : Ethanol or methanol
- Yield Improvement : 15–20% compared to conventional heating.
Comparative Analysis of Methods
Reaction Conditions and Outcomes
| Method | Solvent | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Sequential | DMF/CH₂Cl₂ | K₂CO₃/TEA | RT | 10 | 89–100 |
| Industrial | Ethanol | K₂CO₃ | 150°C | 0.5 | 85–90 |
| Bromoacetyl variant | CH₂Cl₂ | TEA | 0°C→RT | 6 | 89 |
Critical Factors
- Solvent Polarity : DMF enhances nucleophilicity of piperazine in substitution steps.
- Base Selection : K₂CO₃ minimizes side reactions vs. NaHCO₃.
- Catalytic Additives : Tetramethylethylenediamine (TMEDA) improves halogen displacement in dichlorobenzothiazole.
Mechanistic Insights
Substitution Kinetics
The chlorine at position 2 of benzothiazole is preferentially displaced due to:
Acylation Regioselectivity
Acylation occurs exclusively at the piperazine’s N1 position due to:
- Steric Shielding : Bulky benzothiazole group directs reagents to the accessible N1.
- Electronic Activation : Piperazine’s lone pair on N1 is more nucleophilic than N4.
Scalability and Industrial Adaptations
Continuous Flow Systems
Green Chemistry Approaches
- Solvent Recycling : DMF recovery via distillation reduces waste.
- Catalyst Reuse : Immobilized K₂CO₃ on mesoporous silica enables 5–7 reaction cycles.
Challenges and Limitations
Byproduct Formation
Purification Complexity
- Column Chromatography : Necessary for removing unreacted piperazine, reducing yields by 5–8%.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory agent. The compound has shown inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), making it a candidate for the development of anti-inflammatory drugs.
Pharmacology: The compound is studied for its potential as an antibacterial agent. It has demonstrated activity against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus.
Biological Research: The compound is used in molecular docking studies to understand its interaction with protein receptors and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets:
Cyclooxygenase Inhibition: The compound inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the biosynthesis of prostaglandins.
Antibacterial Activity: The compound disrupts bacterial cell wall synthesis and function, leading to bacterial cell death.
Comparison with Similar Compounds
Key Observations :
- Tetrazole vs. Benzothiazole Cores : Tetrazole derivatives (e.g., compounds 13a-g) exhibit higher synthetic yields (83–88%) compared to benzothiazole analogs, likely due to the stability of tetrazole intermediates during nucleophilic substitution . However, benzothiazole-based compounds (e.g., the target compound) may offer superior π-π stacking interactions in biological systems due to aromatic ring systems .
- Linker Flexibility: The ethanone linker in the target compound is shorter than the butanone chain in compound 13 , which may reduce conformational entropy and enhance binding specificity.
- Piperazine vs. Piperidine : Piperazine-containing compounds (e.g., target compound) have two nitrogen atoms, enabling stronger hydrogen bonding compared to piperidine derivatives (e.g., compounds 22–28) .
Pharmacological and Spectral Comparisons
Key Observations :
- Antimicrobial vs. Anticancer Activity : Tetrazole-piperazine derivatives (e.g., 13a-g) show potent antimicrobial activity (MIC: 2–8 µg/mL) , while triazole-benzothiazole hybrids (e.g., 5i) demonstrate anticancer effects (IC₅₀: <2 µM) . The target compound’s 6-Cl substituent may redirect activity toward kinase inhibition or apoptosis pathways.
- Role of Halogenation: The 6-Cl group in the target compound likely increases lipophilicity (LogP ~2.5) compared to non-chlorinated analogs, improving membrane permeability . In contrast, trifluoromethyl groups in UDO enhance metabolic resistance and target affinity .
- Mass Spectral Trends : Benzothiazole derivatives (e.g., target compound) exhibit higher molecular weights (~335 Da) than tetrazole analogs (~300 Da), correlating with structural complexity .
Biological Activity
1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a chemical compound belonging to the class of benzothiazole derivatives. Its structure features a chlorinated benzothiazole ring, a piperazine moiety, and an ethanone group, suggesting significant potential for various biological activities. This article discusses its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits notable antibacterial properties. It has demonstrated effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 5 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
These findings suggest its potential as a therapeutic agent in treating bacterial infections .
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory effects. It shows inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The IC50 values for COX inhibition are reported as follows:
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 12.5 |
| COX-2 | 8.3 |
This profile indicates that it may serve as a candidate for developing anti-inflammatory drugs .
Anticonvulsant Activity
Similar compounds in the thiazole family have been studied for their anticonvulsant properties. While specific data on this compound is limited, related benzothiazole derivatives have shown promise in alleviating seizures in animal models, suggesting a potential avenue for further research .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound inhibits cyclooxygenase enzymes, thereby reducing inflammatory mediators.
- Membrane Interaction : Its lipophilic nature allows it to interact with bacterial membranes, leading to cell lysis.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its anticonvulsant effects.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- A study on thiazole derivatives found that modifications to the benzothiazole ring significantly enhanced antimicrobial activity, indicating structure-activity relationships (SAR) that could apply to this compound .
- Another investigation focused on the synthesis of various piperazine derivatives and their evaluation against different pathogens, revealing promising results for compounds with similar functional groups .
Q & A
Q. How is the compound’s interaction with tubulin elucidated?
- Surface Plasmon Resonance (SPR): Measures binding kinetics (ka/kd) to purified tubulin .
- Cryo-EM: Visualizes structural changes in tubulin polymers upon compound binding .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
